4-(4-Ethylphenyl)butan-2-ol
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Overview
Description
4-(4-Ethylphenyl)butan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 4-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Ethylphenyl)butan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent, such as ethylmagnesium bromide, reacts with a suitable carbonyl compound like 4-ethylbenzaldehyde. The reaction typically takes place in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated systems may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-Ethylphenyl)butan-2-one or 4-(4-Ethylphenyl)butanal.
Reduction: 4-(4-Ethylphenyl)butane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(4-Ethylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic aromatic ring can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-butanol: Similar structure but lacks the ethyl group on the phenyl ring.
2-Phenyl-2-butanol: Similar structure but with different substitution patterns on the butane chain.
4-Methyl-2-butanol: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
4-(4-Ethylphenyl)butan-2-ol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules.
Biological Activity
4-(4-Ethylphenyl)butan-2-ol, a compound with the molecular formula C₁₂H₁₈O, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈O |
Molecular Weight | 178.27 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C12H18O/c1-3-11-6-8-12(9-7-11)5-4-10(2)13/h6-10,13H,3-5H2,1-2H3 |
InChI Key | QKNSZUOAYVUSCX-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC=C(C=C1)CCC(C)O |
The biological activity of this compound is primarily attributed to its hydroxyl group, which can form hydrogen bonds with various biomolecules, thereby influencing their structural and functional properties. Additionally, the compound's hydrophobic aromatic ring facilitates interactions with lipid membranes, potentially altering membrane fluidity and permeability.
Interaction with Biomolecules
Research indicates that this compound may interact with proteins involved in cellular signaling pathways. The compound's ability to disrupt microtubule polymerization has been noted in related compounds, which could lead to apoptosis in cancer cells . This mechanism is crucial for developing therapeutic agents targeting cancer.
Case Studies and Research Findings
- Study on Antifeedant Activity : A related compound derived from similar structures demonstrated antifeedant and growth-inhibitory effects against the larvae of Spilarctia obliqua, indicating potential use in agricultural applications . This suggests that this compound may also possess insecticidal properties.
- Synthetic Pathways : The synthesis of this compound can be achieved through Grignard reactions involving ethylmagnesium bromide and suitable carbonyl compounds. Understanding these synthetic routes is essential for producing the compound for research purposes.
- Comparative Analysis : In comparison with other similar compounds like 4-methylphenyl butanol, the unique ethyl substitution on the phenyl ring may enhance its reactivity and biological interactions. This highlights the importance of structural modifications in influencing biological activity.
Properties
Molecular Formula |
C12H18O |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-(4-ethylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O/c1-3-11-6-8-12(9-7-11)5-4-10(2)13/h6-10,13H,3-5H2,1-2H3 |
InChI Key |
QKNSZUOAYVUSCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(C)O |
Origin of Product |
United States |
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